![molecular formula C22H44O5S B098696 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate CAS No. 18366-27-3](/img/structure/B98696.png)
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate is a chemical compound characterized by its unique structure, which includes an octadec-9-enyloxy group attached to a propyl hydrogen sulphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate typically involves the reaction of octadec-9-en-1-ol with a suitable sulfonating agent. One common method is the reaction of octadec-9-en-1-ol with chlorosulfonic acid, followed by neutralization with a base to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminium hydride in anhydrous ether
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols or alkanes
Substitution: Azides, thiols, or other substituted derivatives
Applications De Recherche Scientifique
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-9-Octadecenoic acid 3-(octadecyloxy)propyl ester
- 9,12-Octadecadienoic acid (Z,Z)-
- (Z)-Octadec-9-enenitrile
Uniqueness
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate stands out due to its specific hydrogen sulphate group, which imparts unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
18366-27-3 |
|---|---|
Formule moléculaire |
C22H44O5S |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
Clé InChI |
CXECSFAECLYBNS-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Key on ui other cas no. |
18366-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


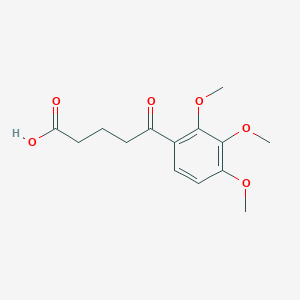
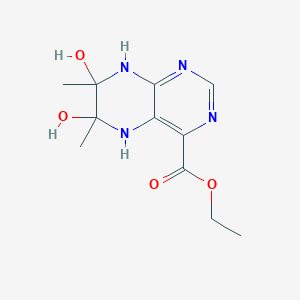
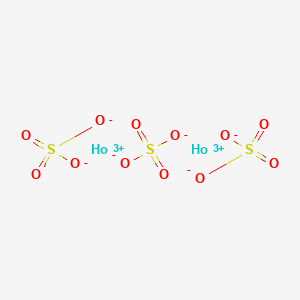
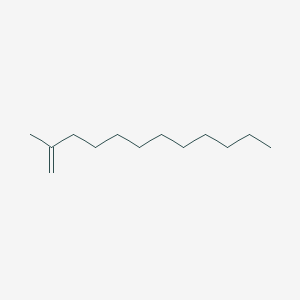
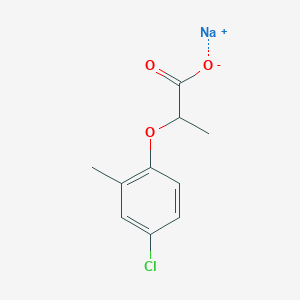
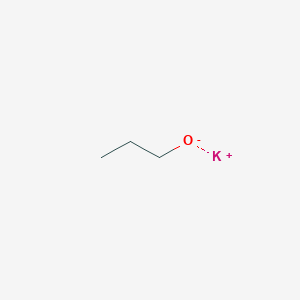
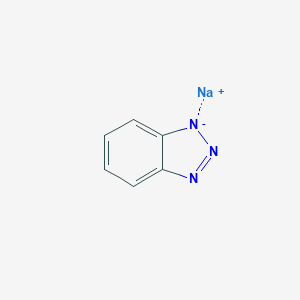
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)
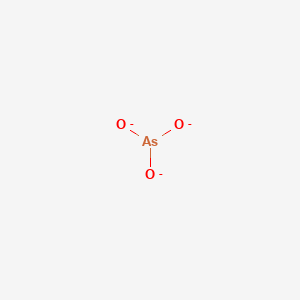
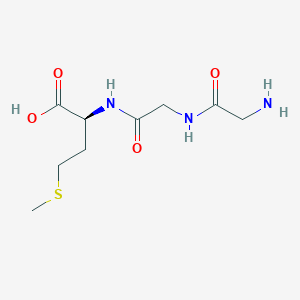
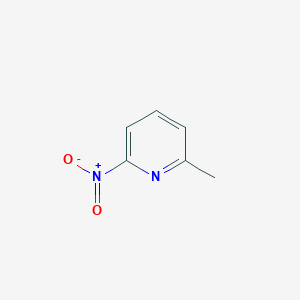
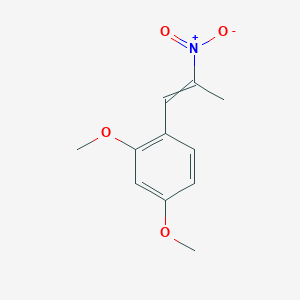
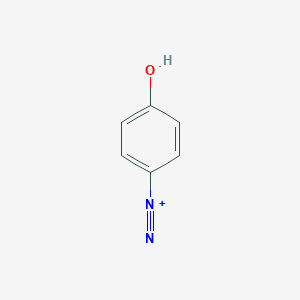
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
